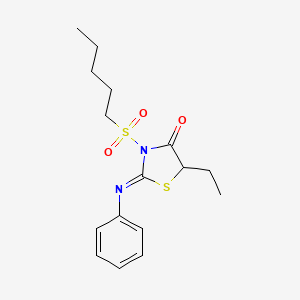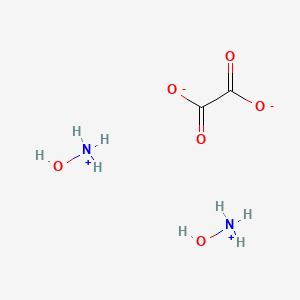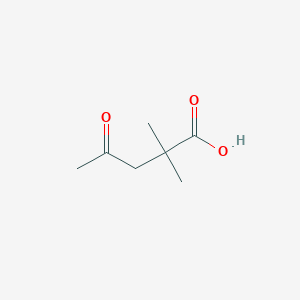
(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide
Übersicht
Beschreibung
“(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been studied for their potential bioisosteric properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in literature . A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared in a four-step synthesis with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria . The compounds are potential bioisosteres of salicylidene acylhydrazides that are a known class of type III secretion inhibitors .Wissenschaftliche Forschungsanwendungen
(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide has been found to exhibit various biological activities that make it a promising candidate for drug discovery and development. Several studies have reported that this compound has anti-inflammatory, anticancer, and antimicrobial properties. For instance, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Liu et al., 2019). This compound has also been found to possess antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (Chen et al., 2019). Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease (Zhang et al., 2020).
Wirkmechanismus
The exact mechanism of action of (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities through various mechanisms. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway (Liu et al., 2019). This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway (Zhang et al., 2020).
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the induction of apoptosis (Liu et al., 2019). This compound has also been shown to decrease the expression of inflammatory markers, such as COX-2 and iNOS, in animal models of inflammatory bowel disease (Zhang et al., 2020). Additionally, this compound has been found to inhibit the growth of bacterial strains by disrupting the integrity of bacterial cell membranes (Chen et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory equipment and techniques. Additionally, this compound has been found to exhibit various biological activities, which makes it a promising candidate for drug discovery and development. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide. One possible direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Another future direction is to explore the structure-activity relationship of thiazole-based compounds, including this compound, to identify more potent and selective compounds with improved biological activities. Additionally, the development of new synthetic methods for thiazole-based compounds, such as this compound, may lead to the discovery of novel compounds with unique biological activities.
Conclusion
In conclusion, this compound is a thiazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of this compound is relatively simple, and the compound has been found to exhibit promising biological activities. However, further studies are needed to determine the safety and efficacy of this compound in vivo, and to explore its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
(Z)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21,22)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAFJHGYZPRTEA-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




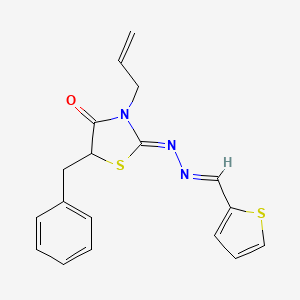
![N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3267759.png)

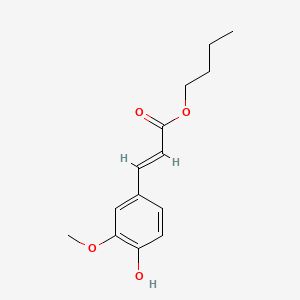
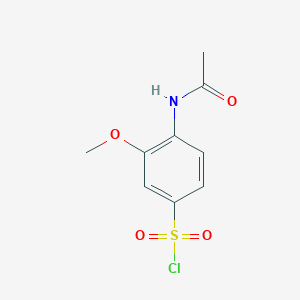

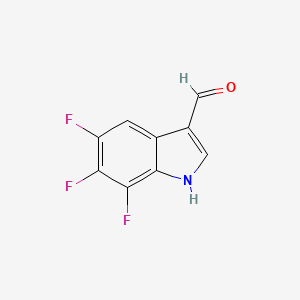
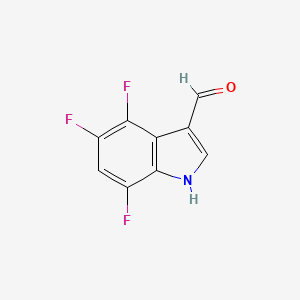
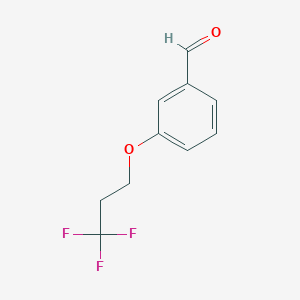
![Morpholino-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylene]amine](/img/structure/B3267824.png)
